N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide
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Overview
Description
N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide is a complex organic compound characterized by its unique adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and bases (e.g., NaH). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-(1-((3R,5R,7R)-adamantan-1-yl)ethyl)acetamide: Shares the adamantane core but differs in the functional groups attached.
Pimaricin: Another compound with a complex structure, used primarily as an antifungal agent.
Uniqueness
N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide is unique due to its combination of the adamantane core with the phenoxypropanamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-14(25-19-6-4-3-5-7-19)20(23)22-13-21(24-2)17-9-15-8-16(11-17)12-18(21)10-15/h3-7,14-18H,8-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQVAWKDZANNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(C2CC3CC(C2)CC1C3)OC)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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